Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15FN2O3. It is a fluorinated azetidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with a carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of fluorinated azetidine derivatives and their potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-fluoroazetidine-1-carboxylate: Lacks the carbamoyl group, which may affect its reactivity and biological activity.
Tert-butyl 4-((2-fluorophenyl)carbamoyl)-1,4-diazepane-1-carboxylate: A structurally similar compound with a different ring system, used in similar applications.
Tert-butyl 3-oxopiperidine-1-carboxylate: Another related compound with a different functional group, used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O3/c1-8(2,3)15-7(14)12-4-9(10,5-12)6(11)13/h4-5H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHTACSXUONTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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